molecular formula C15H24N2O3S2 B2524327 (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797308-40-7

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2524327
CAS RN: 1797308-40-7
M. Wt: 344.49
InChI Key: HQDMIIZKUAVBTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to "(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone" has been reported in the literature. For instance, a modified Mannich condensation was used to synthesize 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, which involved the reaction of 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol. The yield of the pale yellow powder was 56% after recrystallization with ethanol . Similarly, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized, demonstrating the versatility of arylmethanones in producing compounds with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was found to exist in a chair conformation with equatorial orientation of all substituents based on NMR data . In another study, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was confirmed by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was performed with 2,5-Dichloro-benzenesulfonylchloride . The Mannich condensation used in the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one is another example of a chemical reaction used to construct the piperidin-4-one core .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied using various methods. The antioxidant efficacy of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was verified using DPPH and ABTS methods, indicating its potential as an antioxidant . The thermal properties of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime were studied using thermogravimetric analysis, showing stability in the temperature range of 20-170°C . The electronic properties, such as the HOMO-LUMO energy gap, were also evaluated using density functional theory calculations, which support the experimental findings .

Scientific Research Applications

Structural and Synthetic Studies

Thermal, Optical, and Structural Characterization : A compound with a piperidin-yl methanone structure was synthesized and characterized through spectroscopic techniques, X-ray diffraction, and thermal analysis. The study provided insights into the compound's thermal stability, molecular interactions, and electronic properties, highlighting its potential utility in material science and chemical synthesis (Karthik et al., 2021).

Antimicrobial Activity of Piperidine Derivatives : Research on piperidin-yl methanone derivatives demonstrated their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This includes synthesis and in vitro evaluation against various bacterial and fungal strains, showcasing the therapeutic potential of these compounds in addressing infectious diseases (Patel et al., 2011).

Biological Research Applications

Antiproliferative Activity : Studies on derivatives of piperidin-yl methanone evaluated their antiproliferative effects on different carcinoma cell lines. These compounds were synthesized and tested for their ability to inhibit cell proliferation, indicating their relevance in cancer research and the possibility of developing new anticancer agents (Prasad et al., 2008).

Mechanism of Action

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-10(2)9-22(19,20)13-5-7-17(8-6-13)15(18)14-11(3)16-12(4)21-14/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDMIIZKUAVBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

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